
Enzalutamid
Übersicht
Beschreibung
Enzalutamide is a synthetic di aryl thiohydantoin derivative used primarily in the treatment of prostate cancer. It is a nonsteroidal antiandrogen that acts as an antagonist of the androgen receptor, which is the biological target of androgens like testosterone and dihydrotestosterone . Enzalutamide is indicated for use in conjunction with castration in the treatment of metastatic castration-resistant prostate cancer, nonmetastatic castration-resistant prostate cancer, and metastatic castration-sensitive prostate cancer .
Wissenschaftliche Forschungsanwendungen
Enzalutamide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to treat various stages of advanced prostate cancer by inhibiting the growth of prostate cancer cells and inducing cell death . It has also been studied for its effects on myeloid cell-mediated immune suppression and tumor progression . Additionally, Enzalutamide has been used in the development of self-nanoemulsifying drug delivery systems to improve its oral absorption and stability .
Wirkmechanismus
Target of Action
Enzalutamide, sold under the brand name Xtandi, is a nonsteroidal antiandrogen (NSAA) medication . The primary target of Enzalutamide is the androgen receptor (AR) . The AR is the biological target of androgens like testosterone and dihydrotestosterone . In the context of prostate cancer, these hormones play a crucial role in the growth and proliferation of cancer cells .
Mode of Action
Enzalutamide acts as an antagonist of the androgen receptor . It competitively inhibits androgen binding to its receptor, prevents androgen receptor nuclear translocation, and subsequent interaction with chromosomal DNA to upregulate oncogenes . By doing so, it prevents the effects of these hormones in the prostate gland and elsewhere in the body .
Biochemical Pathways
Enzalutamide primarily affects the androgen signaling pathway . By inhibiting the androgen receptor, it disrupts the normal signaling pathway of androgens like testosterone and dihydrotestosterone. This disruption prevents the transcription of genes that promote the growth and survival of prostate cancer cells .
Pharmacokinetics
Enzalutamide exhibits predictable pharmacokinetics with low intersubject variability . It has a half-life of 5.8 days , achieves steady state by day 28 , and accumulates 8.3-fold with once-daily dosing . Enzalutamide is primarily metabolized by CYP3A4 and CYP2C8 . It is a moderate inducer of the cytochrome P450 (CYP) enzymes CYP2C9 and CYP2C19, and a strong inducer of CYP3A4 . Renal excretion is an insignificant elimination pathway for enzalutamide .
Result of Action
The molecular and cellular effects of Enzalutamide’s action primarily involve the inhibition of prostate cancer cell growth. By blocking the androgen receptor, Enzalutamide prevents the androgens from promoting the growth and survival of prostate cancer cells . This leads to a decrease in the proliferation of these cells and can result in the reduction of tumor size .
Action Environment
The efficacy and stability of Enzalutamide can be influenced by various environmental factors. For instance, coadministration with other drugs that interact with the same CYP enzymes as Enzalutamide can affect its circulating concentrations . Furthermore, factors such as the patient’s overall health status, the presence of other medications, and genetic variations in the androgen receptor or CYP enzymes can also influence the drug’s action .
Safety and Hazards
Enzalutamide is generally well tolerated, but it can cause side effects such as asthenia, back pain, diarrhea, arthralgia, and hot flashes . Rarely, it can cause seizures . It has a high potential for drug interactions . It is also associated with several potentially clinically relevant drug interactions .
Zukünftige Richtungen
Enzalutamide has been approved for non-metastatic castration-sensitive prostate cancer (nmCSPC) with biochemical recurrence at high risk for metastasis (high-risk BCR) . It is an emerging option for the treatment of men with nonmetastatic CRPC who are at high-risk for developing metastatic disease, and remains an important first-line option in chemotherapy-naive or -experienced patients with metastatic CRPC .
Biochemische Analyse
Biochemical Properties
Enzalutamide acts as an antagonist of the androgen receptor, the biological target of androgens like testosterone and dihydrotestosterone . By doing so, it prevents the effects of these hormones in the prostate gland and elsewhere in the body . Enzalutamide is reported to be a strong inducer of the enzyme CYP3A4 and a moderate inducer of CYP2C9 and CYP2C19 . These enzymes play a crucial role in drug metabolism, and enzalutamide can affect the circulating concentrations of drugs that are metabolized by these enzymes .
Cellular Effects
Enzalutamide has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to enhance myeloid cell-mediated immune suppression and tumor progression . In addition, enzalutamide has been reported to suppress mitochondrial respiration in myeloid cells via MPC/AMPK signaling pathways .
Molecular Mechanism
Enzalutamide exerts its effects at the molecular level primarily through its interaction with the androgen receptor. As an antiandrogen, it acts as an antagonist of the androgen receptor, preventing the effects of androgens like testosterone and dihydrotestosterone . This effectively inhibits the androgen receptor signaling pathway, which plays a crucial role in the progression of prostate cancer .
Temporal Effects in Laboratory Settings
In laboratory settings, enzalutamide has been observed to have a half-life of 5.8 days, achieving steady state by day 28 . It is primarily eliminated by hepatic metabolism, with renal excretion being an insignificant elimination pathway for enzalutamide .
Metabolic Pathways
Enzalutamide is primarily metabolized by the liver, specifically by the enzymes CYP2C8 and CYP3A4 .
Transport and Distribution
Enzalutamide is distributed primarily in several tissues including the brain, liver, kidneys, testis, heart, spleen, lungs, gut, muscle, and adipose tissue . The tissue-to-plasma ratios of enzalutamide range from 0.406 (brain) to 10.2 (adipose tissue) .
Subcellular Localization
Given its mechanism of action as an androgen receptor antagonist, it is likely that enzalutamide and its metabolites interact with androgen receptors in the cytoplasm of cells, and may also be transported into the nucleus where they exert their effects .
Vorbereitungsmethoden
Enzalutamide can be synthesized through various methods. One improved process involves reacting 4-bromo-2-fluorobenzoic acid with a base and a solvent to form an intermediate compound. This intermediate is then reacted with 2-(trifluoromethyl)-4-isothiocyanato benzonitrile in the presence of a base and a solvent to provide Enzalutamide . Another method involves dissolving Enzalutamide solid in dichloromethane and then slowly dripping it into n-heptane at a low temperature, followed by filtration and drying .
Analyse Chemischer Reaktionen
Enzalutamide undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a moderate inducer of the cytochrome P450 enzymes CYP2C9 and CYP2C19, and a strong inducer of CYP3A4 . It is also a mild inhibitor of the efflux transporter P-glycoprotein . Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and hydrogen peroxide . Major products formed from these reactions include N-desmethyl Enzalutamide and other degradation products .
Vergleich Mit ähnlichen Verbindungen
Enzalutamide is a second-generation antiandrogen, similar to compounds like apalutamide and darolutamide . Compared to first-generation antiandrogens such as flutamide, nilutamide, and bicalutamide, Enzalutamide has a higher affinity for the androgen receptor and does not exhibit partial agonist activity . This makes it more efficacious in treating castration-resistant prostate cancer . Apalutamide and darolutamide are also used to treat metastatic prostate cancer, but Enzalutamide is unique in its ability to improve overall survival and reduce the risk of death in patients with advanced prostate cancer .
Eigenschaften
IUPAC Name |
4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluoro-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F4N4O2S/c1-20(2)18(31)28(12-5-4-11(10-26)15(8-12)21(23,24)25)19(32)29(20)13-6-7-14(16(22)9-13)17(30)27-3/h4-9H,1-3H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCXUHSOUPDCQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)NC)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F4N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10912307 | |
| Record name | Enzalutamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10912307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Record name | Enzalutamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08899 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Enzalutamide is a competitive androgen receptor (AR) inhibitor that has a threefold inhibition on the androgen signaling pathway without significant AR agonist activity. It inhibits androgen binding to its receptor, androgen receptor nuclear translocation, and subsequent interaction with chromosomal DNA to upregulate oncogenes. Enzalutamide binds to the AR with 5 to 8-fold greater affinity than first-generation antiandrogens such as bicalutamide and only 2-3 fold reduced affinity than the natural ligand dihydrotestosterone. Molecular docking showed that enzalutamide binds to the ligand binding domain of the AR distinctive from that of bicalutamide. | |
| Record name | Enzalutamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08899 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
915087-33-1 | |
| Record name | Enzalutamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915087-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Enzalutamide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915087331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enzalutamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08899 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Enzalutamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10912307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-methylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ENZALUTAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93T0T9GKNU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



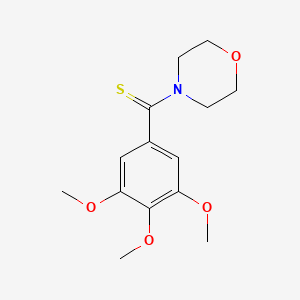
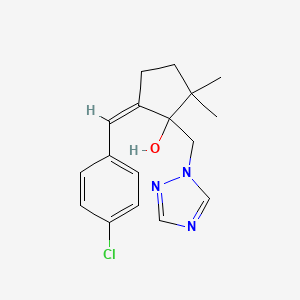

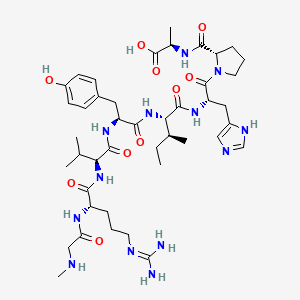



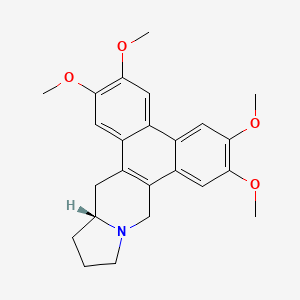

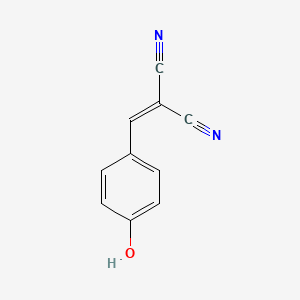

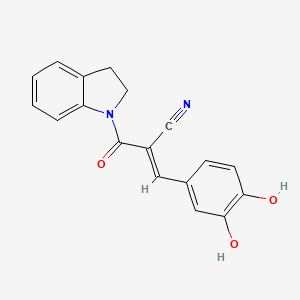
![(E)-3-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-hydroxy-5-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B1683695.png)
